N-ethyl-5-fluoro-2-iodobenzamide
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Overview
Description
N-ethyl-5-fluoro-2-iodobenzamide is an organic compound with the molecular formula C9H9FINO It is a derivative of benzamide, where the benzene ring is substituted with ethyl, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-fluoro-2-iodobenzamide typically involves the following steps:
Nitration: The starting material, 2-iodobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Fluorination: The amino group is converted to a fluoro group through a diazotization reaction followed by a fluorination step using a fluorinating agent like tetrafluoroboric acid.
Amidation: Finally, the ethyl group is introduced via an amidation reaction with ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-fluoro-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The iodo group can participate in coupling reactions like Suzuki or Sonogashira coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-ethyl-5-fluoro-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-ethyl-5-fluoro-2-iodobenzamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluoro and iodo groups can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-iodobenzamide: Lacks the fluoro group, resulting in different chemical properties and reactivity.
N-ethyl-5-chloro-2-iodobenzamide:
N-methyl-5-fluoro-2-iodobenzamide: Substitution of the ethyl group with a methyl group changes its physical and chemical properties.
Uniqueness
N-ethyl-5-fluoro-2-iodobenzamide is unique due to the presence of both fluoro and iodo groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these substituents can enhance its utility in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-ethyl-5-fluoro-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDRCGFYZLBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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